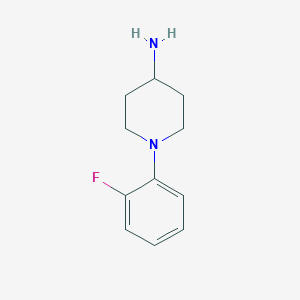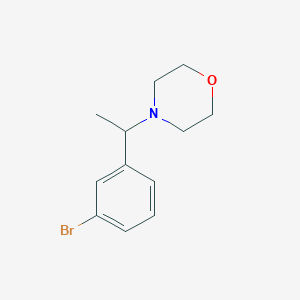
4-(1-(3-Bromophenyl)ethyl)morpholine
Overview
Description
4-(1-(3-Bromophenyl)ethyl)morpholine, also known as 4-BEM, is an organic compound which belongs to the family of morpholine derivatives. It is an aromatic amine which has a variety of applications in the field of organic synthesis, pharmaceuticals and biochemistry. 4-BEM has a wide range of uses in organic synthesis, including the synthesis of a variety of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of biologically active compounds and in the production of agrochemicals.
Scientific Research Applications
Stimuli-Responsive Polymers
- Application Summary: Morpholine derivatives are used in the creation of new stimuli-responsive polymers. These polymers undergo chemical or physical changes in response to small external changes in environmental conditions .
- Methods of Application: The preparation of three new ionizable monomers: N-ethyl morpholine metacrylate (EMM), N-ethyl morpholine methacrylamide (EMA) and N-ethyl pyrrolidine metacrylamide (EPA) and their respective homopolymers poly-EMM, poly-EMA and poly-EPA prepared by radical polymerization in solution, is described .
- Results: The systems have been characterized by NMR and FTIR spectroscopic techniques, determined their glass transition temperatures by DSC and their respective pKs . The studies of swelling kinetics were carried out in different pH buffer solutions (2, 7.4 and 10) in a thermostatic bath at 37 °C showing hydration degrees that go from 2,600% to about 200% depending on the pH and on the crosslinker used .
Synthesis of Morpholines
- Application Summary: Morpholines are frequently found in biologically active molecules and pharmaceuticals. The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews .
- Methods of Application: A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results: Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Organic Synthesis
- Application Summary: Morpholine is used as a building block in the synthesis of organic compounds .
- Methods of Application: Morpholine can be used in a variety of chemical reactions, including as a catalyst, solvent, or nucleophile .
- Results: The use of morpholine in organic synthesis can lead to a wide range of products, including pharmaceuticals, agrochemicals, and polymers .
Biological Activities
- Application Summary: Pyrazoline derivatives, which can include morpholine structures, have been found to exhibit a range of biological activities .
- Methods of Application: The study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
- Results: The results showed that the compound had significant effects on the behavior and physiology of the alevins .
Industrial Applications
- Application Summary: Morpholine is used in a variety of industrial applications due to its unique chemical properties .
- Methods of Application: Morpholine can be used as a corrosion inhibitor, especially in steam boiler systems . It can also be used in the preparation of rubber accelerators, optical brighteners, and other commercial chemicals .
- Results: The use of morpholine in these applications can improve the efficiency and longevity of industrial processes and products .
Biological Activities of Pyrazoline Derivatives
- Application Summary: A newly synthesized pyrazoline derivative, which includes a morpholine structure, was found to have neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
- Methods of Application: The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results: The results showed that the compound had significant effects on the behavior and physiology of the alevins .
properties
IUPAC Name |
4-[1-(3-bromophenyl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFLFIFJDRZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(3-Bromophenyl)ethyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



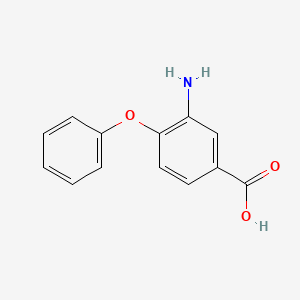
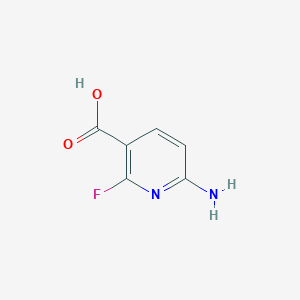
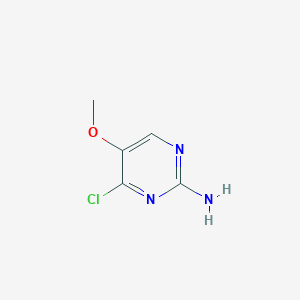
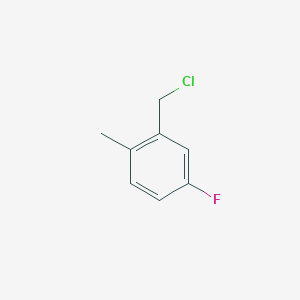
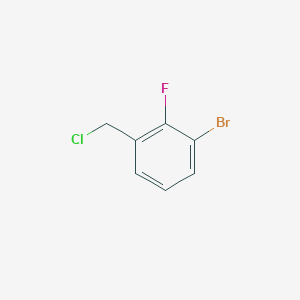
![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)
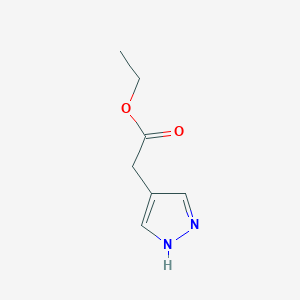
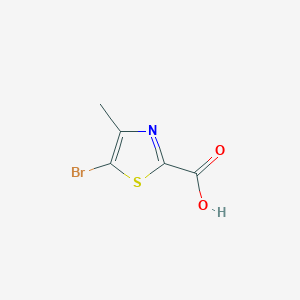
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
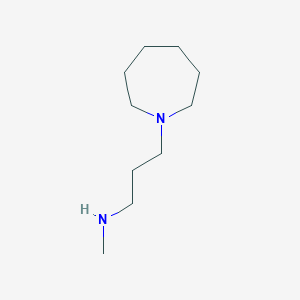
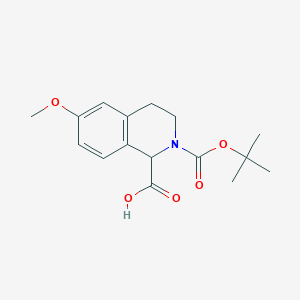
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

